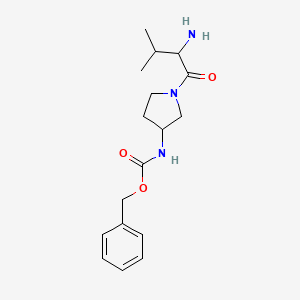

Benzyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)carbamate

Description

Benzyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)carbamate is a chiral carbamate derivative featuring a pyrrolidine ring substituted with an (S)-configured 2-amino-3-methylbutanoyl moiety and a benzyl carbamate group. This compound is synthesized via carbodiimide-mediated coupling (e.g., EDC·HCl and HOBT) between pyrrolidine derivatives and amino acid precursors, as exemplified in the preparation of related compounds . Its structural complexity and stereochemistry make it a candidate for peptidomimetic drug development, particularly in targeting enzymes or receptors requiring chiral recognition .

Properties

Molecular Formula |

C17H25N3O3 |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

benzyl N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]carbamate |

InChI |

InChI=1S/C17H25N3O3/c1-12(2)15(18)16(21)20-9-8-14(10-20)19-17(22)23-11-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11,18H2,1-2H3,(H,19,22) |

InChI Key |

GWTVYWBLQDSLGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)N1CCC(C1)NC(=O)OCC2=CC=CC=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and synthetic differences between the target compound and its analogues:

Key Observations:

Stereochemical Variations : The (R)-configuration in the pyrrolidine ring of the ethyl carbamate derivative may alter binding affinity compared to the (S)-configured target compound.

Functional Group Impact: The trifluoroacetate and guanidino groups in Compound 101 enhance solubility and bioactivity but increase synthetic complexity.

Q & A

Q. What are the key synthetic routes for Benzyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)carbamate, and how do reaction conditions influence stereochemical purity?

The synthesis typically involves sequential coupling of chiral building blocks:

- Step 1 : Formation of the pyrrolidine-3-ylcarbamate core via carbamate protection of the pyrrolidine amine using benzyl chloroformate under basic conditions (e.g., NaHCO₃) .

- Step 2 : Amide coupling of (S)-2-amino-3-methylbutanoic acid to the pyrrolidine nitrogen using coupling agents like EDC·HCl and HOBt in DMF, ensuring retention of stereochemistry .

- Critical factors : Temperature (0–25°C), solvent polarity, and catalyst choice (e.g., triethylamine) significantly impact enantiomeric excess. Steric hindrance from the benzyl group necessitates slow addition to minimize racemization .

Q. How is the stereochemical configuration of the compound validated experimentally?

- X-ray crystallography : Resolves absolute configuration by analyzing diffraction patterns of single crystals .

- Circular Dichroism (CD) : Correlates Cotton effects with known chiral centers in similar carbamates .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA, with retention times compared to standards .

Q. What biological systems or targets are most relevant for studying this compound’s activity?

- Neurological targets : The pyrrolidine-carbamate scaffold is associated with GABA receptor modulation, as seen in analogs with anticonvulsant activity .

- Enzyme inhibition : The (S)-2-amino-3-methylbutanoyl moiety may interact with proteases or kinases, requiring assays like fluorescence polarization or enzymatic kinetic studies .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis to improve yield and scalability?

- Flow chemistry : Reduces side reactions in amide coupling steps by precise control of residence time and temperature .

- Catalyst screening : High-throughput testing of organocatalysts (e.g., thioureas) enhances stereoselectivity in carbamate formation .

- Purification strategies : Use of simulated moving bed (SMB) chromatography improves recovery of high-purity product (>98%) .

Q. What computational methods are effective for predicting binding interactions with biological targets?

- Molecular docking (AutoDock Vina) : Models interactions with GABA-A receptors, identifying key hydrogen bonds with α1-subunit residues .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories, highlighting hydrophobic interactions with the pyrrolidine ring .

- QSAR modeling : Correlates substituent effects (e.g., benzyl vs. cyclopropyl) with IC₅₀ values in enzyme inhibition assays .

Q. How can contradictory data on biological activity be resolved?

- Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration). Validate using orthogonal assays (SPR vs. radiometric) .

- Structural analogs : Compare activity of (S,S) vs. (R,S) diastereomers to isolate stereochemical contributions .

- Metabolic stability : Test for off-target effects using liver microsome assays to rule out metabolite interference .

Methodological Challenges and Solutions

Q. What strategies mitigate degradation during storage or handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.